molecular formula C11H18O B14295516 2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one CAS No. 118075-31-3

2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one

Cat. No.: B14295516
CAS No.: 118075-31-3
M. Wt: 166.26 g/mol
InChI Key: BXBSHBRBROVFRH-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with three methyl groups and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isobutene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler cycloalkane with a ketone functional group.

    2,4,4-Trimethylcyclopentanone: Similar structure but lacks the prop-2-en-1-yl group.

    2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclohexanone: A similar compound with a cyclohexane ring instead of cyclopentane.

Uniqueness

2,4,4-Trimethyl-2-(prop-2-en-1-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

118075-31-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,4,4-trimethyl-2-prop-2-enylcyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-5-6-11(4)8-10(2,3)7-9(11)12/h5H,1,6-8H2,2-4H3

InChI Key

BXBSHBRBROVFRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C1)(C)CC=C)C

Origin of Product

United States

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